molecular formula C20H32O3 B1227953 Siegeskaurolic acid

Siegeskaurolic acid

Cat. No. B1227953
M. Wt: 320.5 g/mol
InChI Key: HHAMKMUMKLXDFQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Siegeskaurolic acid is a natural product found in Annona squamosa, Bruguiera gymnorhiza, and other organisms with data available.

Scientific Research Applications

Anti-Inflammatory and Antinociceptive Properties

Siegeskaurolic acid, isolated from the roots of Siegesbeckia pubescens, has been found to exhibit significant anti-inflammatory and antinociceptive effects. This was demonstrated through activity-guided fractionation using a carrageenan-induced edema rat model and acetic acid-induced abdominal constriction and hot plate tests in mice. The compound showed a substantial inhibition of nitric oxide (NO), prostaglandin E2 (PGE2), and tumor necrosis factor-alpha (TNF-alpha) production in murine macrophage cell line RAW 264.7. These effects are attributed to the inhibition of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) proteins, and down-regulation of nuclear factor-kappaB (NF-kappaB) binding activity (Park et al., 2007).

Chemical Constituents of Siegesbeckia Orientalis

Further research into the chemical constituents of Siegesbeckia orientalis, a plant traditionally used in Chinese medicine, led to the isolation of various compounds including siegeskaurolic acid. These studies are crucial for understanding the biological activities and potential therapeutic applications of these compounds (Wang & Hu, 2006).

Biological Activity of Extracts from Siegesbeckia Orientalis

Siegeskaurolic acid is also part of a broader study on the antimicrobial, antioxidant, and cytotoxic activities of various fractions from Siegesbeckia orientalis L. This research underlines the potential of Siegesbeckia orientalis extracts and active compounds, including siegeskaurolic acid, as pharmaceutical products, especially against antibiotic-resistant microorganisms (Yang et al., 2016).

properties

IUPAC Name

14-(hydroxymethyl)-5,9-dimethyltetracyclo[11.2.1.01,10.04,9]hexadecane-5-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H32O3/c1-18-7-3-8-19(2,17(22)23)15(18)6-9-20-10-13(4-5-16(18)20)14(11-20)12-21/h13-16,21H,3-12H2,1-2H3,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HHAMKMUMKLXDFQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CCCC(C1CCC34C2CCC(C3)C(C4)CO)(C)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H32O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Siegeskaurolic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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